

historical perspective on adenosine monophosphate research

Author: BenchChem Technical Support Team. Date: December 2025

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A Historical Perspective on **Adenosine Monophosphate** Research: An In-depth Technical Guide

This guide provides a comprehensive historical perspective on the pivotal research of adenosine monophosphate (AMP) and its derivatives, adenosine diphosphate (ADP) and adenosine triphosphate (ATP), which are central to cellular energy metabolism and signaling. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational discoveries, the evolution of experimental techniques, and the key signaling pathways that have shaped our understanding of cellular bioenergetics.

The Discovery of Adenosine Phosphates: ATP and AMP

The journey into the world of adenosine phosphates began in 1929 when Karl Lohmann, a German biochemist, first isolated Adenosine Triphosphate (ATP) from muscle and liver extracts.[1][2] This discovery was a landmark in biochemistry, laying the groundwork for understanding energy transfer in living cells.[3] Independently, Cyrus Fiske and Yellapragada SubbaRow at Harvard Medical School also identified ATP in the same year while developing a novel method for the colorimetric determination of phosphorus.[4][5]

Experimental Protocol: The Fiske and SubbaRow Method for Phosphate Determination (1925)

Foundational & Exploratory





This colorimetric method was crucial for the quantification of phosphate in biological samples, which led to the discovery of phosphocreatine and ATP.

Objective: To determine the concentration of inorganic phosphate in a biological sample.

Principle: The method is based on the reaction of phosphate with ammonium molybdate in the presence of a reducing agent to form a stable blue-colored complex. The intensity of the blue color, which is proportional to the phosphate concentration, is then measured colorimetrically.

Reagents:

- Trichloroacetic acid (10% w/v)
- Molybdate I: 2.5% ammonium molybdate in 5N H₂SO₄
- Molybdate II: 2.5% ammonium molybdate in 3N H₂SO₄
- Reducing agent: 1-amino-2-naphthol-4-sulfonic acid, sodium sulfite, and sodium bisulfite solution.

Procedure:

- Protein Precipitation: Mix the biological sample (e.g., muscle extract) with an equal volume of 10% trichloroacetic acid to precipitate proteins. Centrifuge and collect the clear supernatant.
- Color Development:
 - To a known volume of the supernatant, add Molybdate I solution.
 - Add the reducing agent.
 - The volume is then made up to a known final volume with distilled water.
- Colorimetric Measurement: After a specific time for color development, the intensity of the blue color is measured using a colorimeter and compared against a standard phosphate solution.



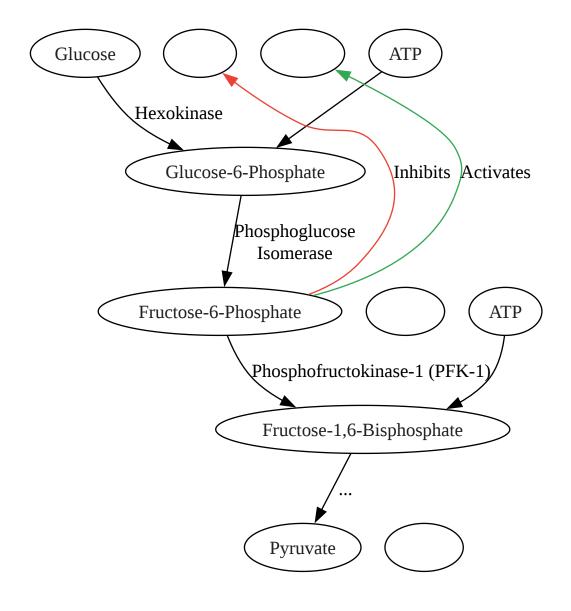
The Embden-Meyerhof-Parnas (EMP) Pathway: The Central Role of AMP, ADP, and ATP in Glycolysis

In the 1930s, Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas were instrumental in elucidating the sequence of reactions for the breakdown of glucose in muscle, a pathway now known as the Embden-Meyerhof-Parnas (EMP) pathway or glycolysis. Their work revealed the central roles of AMP, ADP, and ATP in the energetic coupling of these reactions.

Key Allosteric Regulation by AMP

A critical discovery was the allosteric regulation of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. High concentrations of ATP inhibit PFK-1, signaling an energy-rich state, while high concentrations of AMP act as a potent activator, indicating a need for ATP synthesis.





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Historical Enzyme Kinetics of Key Glycolytic Enzymes

The kinetics of glycolytic enzymes were extensively studied throughout the mid-20th century. Initial velocity studies and product inhibition experiments were crucial in deciphering the reaction mechanisms.



Enzyme	Substrates	Activators	Inhibitors	Historical Michaelis Constant (Km)
Hexokinase	Glucose, ATP	-	Glucose-6- Phosphate, ADP	Glucose: ~0.1 mM, ATP: ~0.1 mM
Phosphofructokin ase-1 (PFK-1)	Fructose-6- Phosphate, ATP	AMP, Fructose- 2,6-bisphosphate	ATP, Citrate	Fructose-6- Phosphate: ~0.05 mM
Pyruvate Kinase	Phosphoenolpyr uvate, ADP	Fructose-1,6- bisphosphate	ATP, Alanine	Phosphoenolpyr uvate: ~0.07 mM

Note: The specific Km values varied depending on the source of the enzyme and the experimental conditions.

The Discovery of Cyclic AMP: The Second Messenger Hypothesis

In the 1950s, Earl W. Sutherland and his colleague Theodore W. Rall made a groundbreaking discovery that revolutionized our understanding of cellular signaling. They identified a heat-stable factor that mediated the action of hormones like epinephrine and glucagon in the liver, leading to glycogenolysis. This factor was identified as cyclic **adenosine monophosphate** (cAMP). This led to the formulation of the "second messenger" hypothesis, where the hormone is the first messenger that binds to a cell surface receptor, and cAMP is the second messenger that relays the signal within the cell.

Experimental Protocol: Sutherland and Rall's Assay for Adenylate Cyclase (1958)

This experiment was central to the discovery of cAMP and the enzyme responsible for its synthesis, adenylate cyclase.

Objective: To demonstrate the enzymatic formation of a cyclic adenine ribonucleotide (cAMP) from ATP in tissue particles.

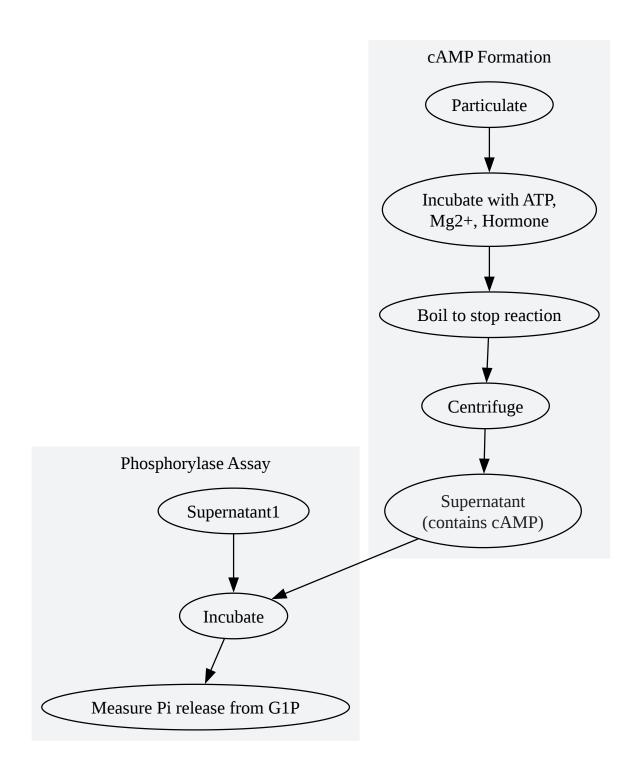


Principle: Liver homogenates were fractionated to isolate particulate matter containing the enzyme activity. This particulate fraction was incubated with ATP and hormones, and the formation of a heat-stable, active factor (cAMP) was assayed by its ability to activate phosphorylase in a separate supernatant fraction.

Procedure:

- Preparation of Liver Homogenate:
 - Perfuse a dog or rabbit liver with cold saline.
 - Homogenize the liver in cold 0.1 M potassium fluoride solution.
 - Centrifuge the homogenate to separate the particulate fraction (containing adenylate cyclase) from the supernatant (containing phosphorylase).
- Incubation for cAMP Formation:
 - Incubate the washed particulate fraction with ATP, Mg²⁺, and the hormone (epinephrine or glucagon) in a Tris buffer at 37°C.
 - The reaction is stopped by heating the mixture in a boiling water bath for 3 minutes to inactivate enzymes and precipitate proteins.
 - Centrifuge and collect the clear supernatant containing the heat-stable factor (cAMP).
- Assay for Phosphorylase Activation:
 - Incubate the supernatant from step 2 with the supernatant fraction from the initial homogenate (which contains inactive phosphorylase).
 - Measure the phosphorylase activity by quantifying the release of inorganic phosphate from glucose-1-phosphate.





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Historical Methods for the Separation and Detection of Adenosine Phosphates



Early research on adenosine phosphates relied on a variety of analytical techniques to separate and quantify these closely related molecules.

Technique	Principle	Historical Application
Paper Chromatography	Differential partitioning of solutes between a stationary phase (paper) and a mobile phase (solvent).	Separation of AMP, ADP, and ATP in tissue extracts.
Ion-Exchange Chromatography	Separation of molecules based on their net charge by binding to a charged stationary phase.	Quantitative separation of nucleotides.
Colorimetric Phosphate Assay	Reaction of phosphate with molybdate to form a colored complex.	Indirect quantification of ATP after hydrolysis.
Enzymatic Assays	Coupled enzyme reactions leading to a measurable product (e.g., NADH).	Specific measurement of ATP, ADP, or AMP.

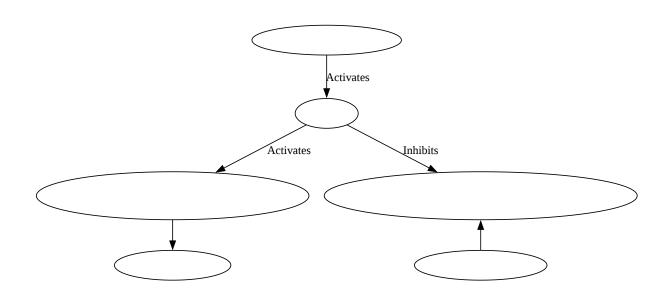
Signaling Pathways Involving AMP and cAMP

The discovery of AMP as an allosteric regulator and cAMP as a second messenger opened the floodgates to our understanding of intricate cellular signaling networks.

AMP-Activated Protein Kinase (AMPK) Pathway

AMP is a critical sensor of cellular energy status, primarily through its activation of AMP-activated protein kinase (AMPK). When the cellular AMP:ATP ratio rises, indicating low energy levels, AMP binds to AMPK, leading to its activation. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.



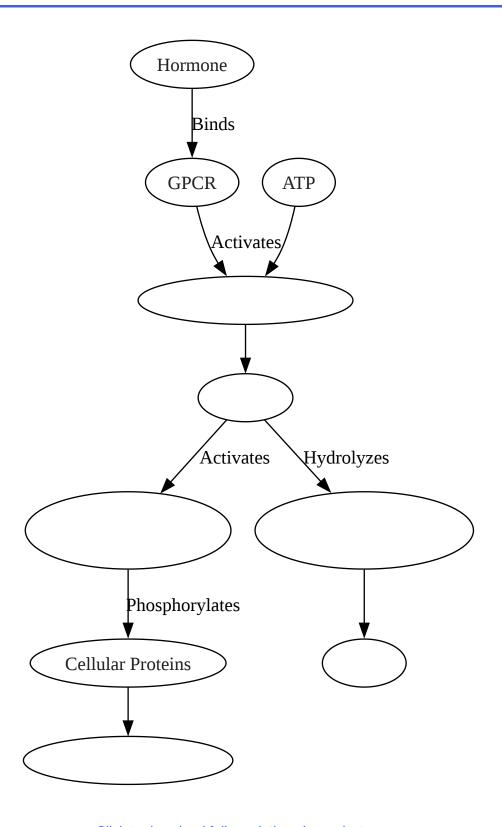


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Cyclic AMP Signaling Pathway

The cAMP signaling pathway is a ubiquitous mechanism for transducing extracellular signals. The binding of a ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR) activates adenylate cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then typically activates Protein Kinase A (PKA), which phosphorylates various cellular proteins, leading to a physiological response. The signal is terminated by the hydrolysis of cAMP to AMP by phosphodiesterases (PDEs).





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This guide provides a glimpse into the rich history of **adenosine monophosphate** research. The foundational discoveries and the innovative experimental approaches of these early scientists continue to influence modern biochemistry and drug development. By understanding



the historical context, researchers today can better appreciate the intricate roles of AMP and its derivatives in cellular life.

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- To cite this document: BenchChem. [historical perspective on adenosine monophosphate research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7812329#historical-perspective-on-adenosine-monophosphate-research]

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